molecular formula C19H19N3O4S2 B3017141 4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313529-30-5

4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B3017141
CAS No.: 313529-30-5
M. Wt: 417.5
InChI Key: VVCOPXSDDDQURC-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted at the 4-position with a dimethylsulfamoyl group (-SO₂N(CH₃)₂) and a 1,3-thiazol-2-yl moiety bearing a 4-methoxyphenyl substituent. Its structure is optimized for interactions with biological targets, leveraging the electron-donating methoxy group for enhanced solubility and the sulfamoyl group for hydrogen bonding .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-22(2)28(24,25)16-10-6-14(7-11-16)18(23)21-19-20-17(12-27-19)13-4-8-15(26-3)9-5-13/h4-12H,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCOPXSDDDQURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions. The resulting thiazole intermediate is then coupled with 4-(dimethylsulfamoyl)benzoic acid using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The thiazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine (Br2) or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-(dimethylsulfamoyl)-N-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]benzamide.

    Reduction: Formation of 4-(dimethylsulfamoyl)-N-[4-(4-aminophenyl)-1,3-thiazol-2-yl]benzamide.

    Substitution: Formation of halogenated derivatives of the thiazole ring.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring and the dimethylsulfamoyl group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Their Impacts

Table 1: Key Substituent Modifications and Properties
Compound Name Sulfamoyl Group Thiazole Substituent Key Properties/Effects Reference
Target Compound Dimethyl 4-Methoxyphenyl Balanced lipophilicity; electron-donating methoxy enhances solubility
4-(Diethylsulfamoyl)-N-[4-(4-Iodophenyl)-1,3-Thiazol-2-yl]Benzamide Diethyl 4-Iodophenyl Increased steric bulk; iodine enhances lipophilicity but may reduce solubility
4-(Dimethylsulfamoyl)-N-[4-(3-Nitrophenyl)-1,3-Thiazol-2-yl]Benzamide Dimethyl 3-Nitrophenyl Electron-withdrawing nitro group may reduce solubility; enhances electrophilic interactions
N-[4-(2,4-Dichlorophenyl)-1,3-Thiazol-2-yl]-4-(Dimethylsulfamoyl)Benzamide Dimethyl 2,4-Dichlorophenyl Chlorine substituents increase electronegativity; potential for halogen bonding
N-[4-(4′-Fluorobiphenyl-4-yl)-1,3-Thiazol-2-yl]Pyridine-2-amine N/A 4′-Fluorobiphenyl Biphenyl group enhances π-π stacking; fluorine improves metabolic stability

Pharmacokinetic and Physicochemical Properties

  • Tautomerism : Thiazole-thione tautomerism (observed in ) is absent in the target compound, simplifying structural analysis .

Biological Activity

4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that has attracted significant attention due to its potential biological activities. This compound features a benzamide core linked to a thiazole ring and a dimethylsulfamoyl group, which contribute to its unique properties and biological effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C20_{20}H21_{21}N3_3O4_4S2_2
  • InChI Key : SCCPNLXRXXVGFV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival, which is particularly relevant in cancer therapy.
  • Receptor Modulation : It could modulate the activity of various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
  • Antimicrobial Activity : Studies suggest that the compound exhibits antimicrobial properties, potentially by disrupting bacterial cell walls or inhibiting metabolic pathways.

Anticancer Properties

Research indicates that this compound demonstrates significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, one study reported that the compound inhibited the growth of breast cancer cells by triggering caspase-dependent apoptosis pathways.

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of protein synthesis .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Breast Cancer Study : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis (e.g., increased levels of cleaved caspase-3).
  • Antibacterial Activity : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) in the low micromolar range, indicating potent antibacterial activity .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with similar compounds:

Compound NameStructureAnticancer ActivityAntimicrobial Activity
4-(dimethylsulfamoyl)benzamideSimple benzamideLowModerate
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamideLacks dimethylsulfamoylModerateLow

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